molecular formula C11H10F2N4O B14892221 3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B14892221
M. Wt: 252.22 g/mol
InChI Key: OXGFJEZUWGWVAE-UHFFFAOYSA-N
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Description

3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a chemical compound that features a difluorophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)butanamide

Uniqueness

3-(3,4-difluorophenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of a difluorophenyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10F2N4O

Molecular Weight

252.22 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C11H10F2N4O/c12-8-3-1-7(5-9(8)13)2-4-10(18)16-11-14-6-15-17-11/h1,3,5-6H,2,4H2,(H2,14,15,16,17,18)

InChI Key

OXGFJEZUWGWVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NC2=NC=NN2)F)F

Origin of Product

United States

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